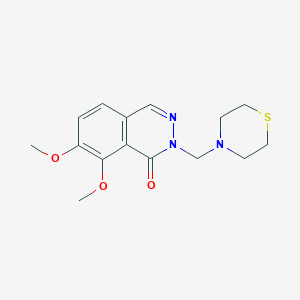![molecular formula C19H24N4OS B10992515 2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B10992515.png)
2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide
Structure: !Compound Structure)
IUPAC Name: 2-methyl-5-(isopropyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Process Optimization: Industries optimize reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize impurities.
Purification: Crystallization, chromatography, or recrystallization steps ensure high purity.
Chemical Reactions Analysis
Reactions::
Oxidation: Can undergo oxidation reactions (e.g., with peracids) to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution at the thiazole nitrogen.
Reduction: Reduction of the carbonyl group to the corresponding alcohol.
Oxidation: Peroxyacids (e.g., mCPBA)
Substitution: Alkylating agents (e.g., alkyl halides)
Reduction: Sodium borohydride (NaBH₄)
- Oxidation: Sulfoxide or sulfone derivatives
- Substitution: Alkylated or arylated products
- Reduction: Alcohol derivative
Scientific Research Applications
Medicine: Investigated as potential drugs due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological targets (e.g., enzymes, receptors).
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
Targets: Likely interacts with specific enzymes or receptors.
Pathways: Further research needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its benzimidazole-thiazole hybrid structure sets it apart.
Similar Compounds: Related compounds include benzimidazoles, thiazoles, and amides.
Properties
Molecular Formula |
C19H24N4OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H24N4OS/c1-11(2)18-17(21-13(5)25-18)19(24)20-10-16-22-14-8-6-7-9-15(14)23(16)12(3)4/h6-9,11-12H,10H2,1-5H3,(H,20,24) |
InChI Key |
YMSKTKHTGBADJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCC2=NC3=CC=CC=C3N2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10992437.png)
![N-(1H-indol-4-yl)-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}sulfanyl)acetamide](/img/structure/B10992443.png)
![2-(4-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10992446.png)
![6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10992452.png)
![N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B10992453.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10992460.png)


![2-{[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10992485.png)
![N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10992492.png)
![2'-(butan-2-yl)-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10992496.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B10992503.png)
![N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B10992508.png)
